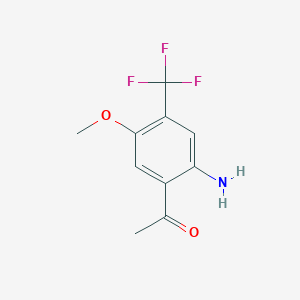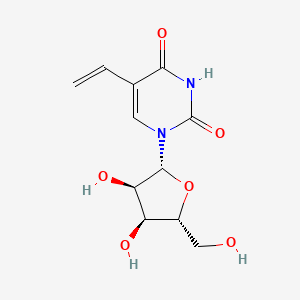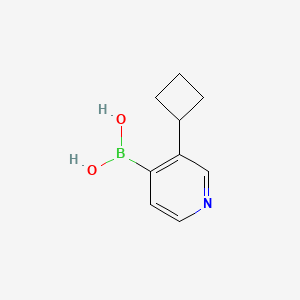![molecular formula C10H12BrN3O2 B14088518 6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B14088518.png)
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position and two ethyl groups at the 1st and 3rd positions. The pyrrolo[3,2-d]pyrimidine core is a fused ring system that combines a pyrrole ring with a pyrimidine ring, making it an interesting scaffold for various chemical and biological applications.
準備方法
The synthesis of 6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction of suitable precursors.
Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed through a series of condensation reactions involving appropriate reagents and conditions.
Introduction of Ethyl Groups: The ethyl groups are introduced at the 1st and 3rd positions through alkylation reactions using ethyl halides under basic conditions.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The pyrimidine ring can participate in condensation reactions with various electrophiles to form new derivatives.
Common reagents used in these reactions include bromine, N-bromosuccinimide, ethyl halides, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials and chemicals with specific properties.
作用機序
The mechanism of action of 6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound has a chlorine atom instead of a bromine atom at the 6th position and exhibits different chemical and biological properties.
1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione: This compound lacks the bromine atom at the 6th position and may have different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H12BrN3O2 |
|---|---|
分子量 |
286.13 g/mol |
IUPAC名 |
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12BrN3O2/c1-3-13-6-5-7(11)12-8(6)9(15)14(4-2)10(13)16/h5,12H,3-4H2,1-2H3 |
InChIキー |
MGQIBLKLLHUSNJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)

![3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol](/img/structure/B14088443.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088447.png)




![6-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14088466.png)
![2,4-dibromo-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B14088472.png)

![2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one](/img/structure/B14088486.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B14088492.png)
![1-[3-(Benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088493.png)
